

An In-depth Technical Guide to 5-Chlorobenzimidazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chlorobenzimidazole

Cat. No.: B1584574

[Get Quote](#)

This guide provides a comprehensive technical overview of **5-Chlorobenzimidazole**, a heterocyclic compound of significant interest to researchers, medicinal chemists, and material scientists. We will delve into its core physical and chemical properties, established synthesis protocols, and its versatile applications, particularly in the realm of drug development. The causality behind experimental choices and the inherent logic of its chemical behavior will be emphasized to provide actionable insights for laboratory professionals.

Molecular Identity and Structural Characteristics

5-Chlorobenzimidazole is a substituted aromatic organic compound. Its structure is characterized by a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzimidazole core.^[1] This substitution is critical as it significantly influences the molecule's electronic properties, lipophilicity, and ultimately, its biological activity and reactivity.^[1]

The planar, aromatic system allows for π -electron delocalization across both rings. The imidazole portion of the molecule contains two nitrogen atoms: a pyrrole-like nitrogen (N-H) that can act as a hydrogen bond donor and a pyridine-like nitrogen that is a hydrogen bond acceptor. This amphoteric nature is fundamental to its chemical behavior and its interactions with biological targets.^[1]

Due to proton migration between the two nitrogen atoms of the imidazole ring, **5-Chlorobenzimidazole** exists as a mixture of two rapidly interconverting tautomers: 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole. In most contexts, including solution-phase NMR spectroscopy, these tautomers are indistinguishable and the compound is referred to as 5(6)-chlorobenzimidazole.[2][3]

[Click to download full resolution via product page](#)

Physical and Chemical Properties

The physicochemical properties of **5-Chlorobenzimidazole** are pivotal for its handling, storage, and application in synthesis. The compound is typically a white to off-white crystalline solid at room temperature.[4] The chlorine substituent increases its molecular weight and enhances its lipophilicity compared to the parent benzimidazole, a feature that can improve its ability to cross biological membranes.[1]

Property	Value	Source(s)
CAS Number	4887-82-5	[5]
Molecular Formula	C ₇ H ₅ ClN ₂	[5]
Molecular Weight	152.58 g/mol	[5]
Appearance	White to off-white powder/solid	[4][6]
Melting Point	118-122 °C (lit.)	[6][7]
Purity	≥ 96%	[6]
SMILES	Clc1ccc2[nH]cnc2c1	[6]
InChI Key	NKLOLMQJDLMZRE-UHFFFAOYSA-N	[6]

Reactivity Insights: The chemical reactivity of **5-Chlorobenzimidazole** is governed by its benzimidazole core and the chloro-substituent.

- Amphoteric Character: The molecule exhibits both acidic and basic properties. The N-H proton can be abstracted by a base, while the lone pair on the sp^2 -hybridized nitrogen can be protonated by an acid. This allows for the formation of various salts.[1]
- Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, with the existing substituents directing the position of new groups.
- Nucleophilic Aromatic Substitution: While the chlorine atom is generally stable, it can be a site for nucleophilic aromatic substitution under specific reaction conditions, enabling further diversification of the molecular scaffold.[1]

Synthesis and Experimental Protocols

The most common and established method for synthesizing benzimidazole scaffolds is the Phillips condensation. This involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (like an aldehyde followed by oxidation) under acidic conditions. For **5-Chlorobenzimidazole**, the logical starting material is 4-chloro-o-phenylenediamine.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis via Phillips Condensation

This protocol is adapted from the well-established procedure for benzimidazole synthesis, applying it to the chlorinated analog.[8]

- Reaction Setup: In a 500 mL round-bottomed flask, combine 0.5 moles of 4-chloro-o-phenylenediamine with 0.75 moles of 90% formic acid.
 - Rationale: An excess of formic acid is used to ensure the complete consumption of the more expensive diamine starting material.[8]
- Condensation: Heat the reaction mixture in a water bath at 100°C for 2 hours.

- Rationale: This temperature provides sufficient energy for the condensation and subsequent cyclization to occur without significant decomposition.
- Work-up: After cooling the flask to room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) while swirling the flask. Continue addition until the mixture is just alkaline to litmus paper.
- Rationale: The base neutralizes the excess formic acid and the benzimidazole salt, precipitating the free base product. Slow addition is crucial to control the exothermic neutralization reaction.
- Isolation: Collect the precipitated crude product by suction filtration using a Büchner funnel. Rinse the reaction flask with ice-cold water to transfer all solids. Wash the filter cake with a small volume of cold water.
- Rationale: Using cold water minimizes the loss of the product, which has some solubility in water.
- Purification: Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal (e.g., Norite) and digest for 15 minutes.
- Rationale: Recrystallization is a standard method for purifying solid organic compounds. Activated charcoal is used to adsorb colored impurities.
- Crystallization and Drying: Filter the hot solution rapidly through a pre-heated funnel to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 10-15°C to maximize crystal formation. Collect the purified white crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Key Applications in Research and Development

5-Chlorobenzimidazole is not typically an end-product but rather a crucial building block and intermediate in the synthesis of more complex molecules.^[4] Its structural features make it a valuable scaffold in several high-value applications.

- Pharmaceutical Development: The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The 5-chloro substituent often enhances biological activity. Derivatives have been explored as:
 - Antifungal and Anti-inflammatory Agents: The scaffold is used to generate molecules that interact effectively with various biological targets.[4]
 - Anticancer Agents: It serves as an intermediate in the synthesis of compounds targeting cancer-related pathways.
 - Antimalarial Agents: Recent studies have shown that 5-chlorobenzimidazolyl-chalcones exhibit significant activity against chloroquine-resistant strains of *Plasmodium falciparum*, the parasite responsible for malaria.[1]
- Agricultural Chemicals: It is a precursor for the synthesis of fungicides and herbicides, contributing to crop protection and pest management.[4]
- Material Science: When incorporated into polymers, the **5-chlorobenzimidazole** moiety can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.
- Biochemical Research: The molecule and its derivatives are utilized in studies of enzyme inhibition and for probing various cellular processes.[4] For instance, certain 5-chloro derivatives have been shown to be potent inhibitors of heme synthesis.[1]

Spectroscopic Characterization

Unambiguous characterization of **5-Chlorobenzimidazole** is essential for quality control and research integrity. NMR spectroscopy and mass spectrometry are the primary analytical tools.

[Click to download full resolution via product page](#)

¹H and ¹³C NMR Spectroscopy

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[9]

- ^1H NMR (400 MHz, DMSO-d₆):
 - δ 12.61 (s, 1H): This broad singlet corresponds to the acidic proton on the nitrogen (N-H) of the imidazole ring.
 - δ 8.27 (s, 1H): This singlet is assigned to the proton at the C2 position, situated between the two nitrogen atoms.
 - δ 7.65 (s, 1H): A singlet corresponding to the proton at the C4 position.
 - δ 7.60 (d, J = 8.5 Hz, 1H): A doublet assigned to the proton at the C7 position.
 - δ 7.21 (dd, J = 8.5, 1.8 Hz, 1H): A doublet of doublets corresponding to the proton at the C6 position.
- ^{13}C NMR (100 MHz, DMSO-d₆):
 - δ 143.4: C2
 - δ 139.3: C7a (fused carbon)
 - δ 136.6: C3a (fused carbon)
 - δ 126.2: C5 (carbon bearing the chlorine atom)
 - δ 122.0: C6
 - δ 116.4: C4
 - δ 115.2: C7

Mass Spectrometry (MS)

In a mass spectrum, **5-Chlorobenzimidazole** will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio).

- Expected Molecular Ion (M⁺): A pair of peaks at m/z 152 and m/z 154, with a relative intensity ratio of approximately 3:1.

- Fragmentation: Common fragmentation pathways for benzimidazoles include the loss of HCN (27 Da) from the imidazole ring.

Safety, Handling, and Storage

As a laboratory chemical, **5-Chlorobenzimidazole** must be handled with appropriate precautions.

- Hazard Classification:
 - Harmful if swallowed (Acute Toxicity 4, Oral).[2][6]
 - Causes serious eye damage (Eye Damage 1).[2][6]
- Personal Protective Equipment (PPE):
 - Eye Protection: Safety glasses or goggles are mandatory.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.[6]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, well-ventilated area at room temperature.
[4]

Conclusion

5-Chlorobenzimidazole is a foundational building block in modern organic and medicinal chemistry. Its unique combination of a privileged benzimidazole scaffold and an activity-enhancing chloro-substituent makes it a versatile intermediate for developing a wide array of functional molecules. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for researchers aiming to leverage its potential in drug discovery, material science, and agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chlorobenzimidazole (4887-82-5) for sale [vulcanchem.com]
- 2. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 5-Chlorobenzimidazole 96 4887-82-5 [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chlorobenzimidazole: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584574#physical-and-chemical-properties-of-5-chlorobenzimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com